4-((4-Hydroxyphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid
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Overview
Description
4-((4-Hydroxyphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid: is a complex organic compound that features multiple functional groups, including hydroxyl, amino, and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the reaction of 4-hydroxyaniline with chloroacetic acid to form 4-(4-hydroxyphenyl)amino-2-chloroacetic acid. This intermediate is then reacted with 2-amino-1-propanol under controlled conditions to introduce the hydroxypropyl group, followed by oxidation to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of reactions, including:
Oxidation: : The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: : The amino group can be reduced to form an amine.
Substitution: : The hydroxyl and amino groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.
Substitution: : Reagents such as thionyl chloride (SOCl₂) for chlorination reactions.
Major Products Formed
Oxidation: : Formation of 4-(4-hydroxyphenyl)amino-2-oxobutanoic acid.
Reduction: : Formation of 4-(4-hydroxyphenyl)amino-2-aminopropanoic acid.
Substitution: : Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving hydroxyl and amino groups. It can also serve as a probe to investigate cellular processes.
Medicine
In medicine, this compound has potential applications in drug development. Its structural similarity to certain bioactive molecules makes it a candidate for the synthesis of new therapeutic agents.
Industry
In industry, this compound can be used in the production of polymers and other materials. Its reactivity with various reagents allows for the creation of new materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzylacetone: : Similar structure but lacks the amino group.
Piceol: : Similar hydroxyl group but different overall structure.
Acetaminophen: : Contains a similar phenyl group but different functional groups.
Properties
IUPAC Name |
4-(4-hydroxyanilino)-2-(2-hydroxypropylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c1-8(16)7-14-11(13(19)20)6-12(18)15-9-2-4-10(17)5-3-9/h2-5,8,11,14,16-17H,6-7H2,1H3,(H,15,18)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWCYNOKBDOITC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(CC(=O)NC1=CC=C(C=C1)O)C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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